N'-(4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide
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Overview
Description
The compound is a benzohydrazide derivative, which are often studied for their potential biological activities . The molecule contains a benzo[d]thiazol-2-yl moiety, which is a common structure in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical characteristics of benzohydrazides and benzo[d]thiazol-2-yl compounds. For instance, the benzo[d]thiazol-2-yl moiety might be involved in π-conjugation with the benzohydrazide moiety, potentially leading to interesting photophysical properties .Chemical Reactions Analysis
Benzohydrazides can undergo a variety of reactions, including cyclization reactions to form heterocyclic compounds . The benzo[d]thiazol-2-yl moiety can participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzohydrazides are typically solid at room temperature, and the presence of the benzo[d]thiazol-2-yl moiety might confer increased stability and rigidity to the molecule .Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds with similar structures have been synthesized and evaluated for their antibacterial and antifungal properties. For example, sulfamoyl and 1,3,4-oxadiazole derivatives have been introduced due to their valuable biological activities, showing moderate to excellent inhibitory effects against various bacterial strains (Aziz‐ur‐Rehman et al., 2017). Similarly, other derivatives have been assessed for their antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (A. Chawla, 2016).
Anticancer Activity
Research has also focused on the synthesis of derivatives with potential anticancer properties. For instance, pro-apoptotic indapamide derivatives have been synthesized and demonstrated significant anticancer activity against melanoma cell lines, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (Ö. Yılmaz et al., 2015). This area of research is crucial for developing new treatments for various cancer types.
Enzyme Inhibition
The enzyme inhibitory potential of sulfonamide derivatives has been investigated, with compounds showing significant inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests potential applications in treating diseases related to enzyme dysfunction, such as diabetes and Alzheimer's disease (M. Abbasi et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-14-6-5-8-18-19(14)22-21(29-18)24-23-20(26)16-9-11-17(12-10-16)30(27,28)25-13-4-3-7-15(25)2/h5-6,8-12,15H,3-4,7,13H2,1-2H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSPJECZWUSXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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